1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine
Description
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine (CAS: 457961-46-5) is a piperazine derivative characterized by two 4-methoxy-3-methylphenylsulfonyl groups attached to a 2-methylpiperazine core. Its molecular formula is C₂₀H₂₆N₂O₆S₂, with a molar mass of 454.56 g/mol . The sulfonyl groups and methoxy-methyl substituents contribute to its unique physicochemical and pharmacological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, including antibacterial, antiviral, and receptor-targeting activities .
Properties
IUPAC Name |
1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S2/c1-15-12-18(6-8-20(15)28-4)30(24,25)22-10-11-23(17(3)14-22)31(26,27)19-7-9-21(29-5)16(2)13-19/h6-9,12-13,17H,10-11,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDSHKMMDCTKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)S(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Sulfonyl Chlorides
The most widely reported method involves sequential sulfonylation of 2-methylpiperazine using 4-methoxy-3-methylbenzenesulfonyl chloride. As detailed in, the reaction proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) or diisopropylethylamine (DIPEA) serves as a base to neutralize HCl generated during the reaction. Stoichiometric control is critical, with a 2:1 molar ratio of sulfonyl chloride to piperazine ensuring complete bis-substitution.
Reaction Scheme:
where .
Key parameters:
Coupling via Boc-Protected Intermediates
An alternative route employs Boc (tert-butoxycarbonyl) protection to enhance regioselectivity. As demonstrated in, 1-Boc-2-methylpiperazine reacts with 4-methoxy-3-methylbenzenesulfonyl chloride in THF at reflux (66°C). Subsequent Boc deprotection using HCl/dioxane yields the target compound with 78–82% overall yield. This method reduces over-sulfonylation but requires additional purification steps after deprotection.
Advantages:
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Boc protection prevents N-oxide formation during sulfonylation.
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Enables stepwise functionalization for asymmetric derivatives.
Reaction Optimization and Kinetic Analysis
Temperature Profiling
Elevated temperatures (50–70°C) accelerate sulfonylation but risk decomposition of the methoxy groups. Kinetic studies from indicate an optimal window of 20–25°C for balancing reaction rate (<6 hours) and product stability. At 25°C, the second sulfonylation step proceeds 1.8× faster than the first due to reduced steric hindrance after initial substitution.
Catalytic Enhancements
Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) improve interfacial reactivity in biphasic systems. Patent reports a 40% reduction in reaction time when using 5 mol% TBAB with aqueous NaOH and toluene. This approach achieves 89% yield compared to 72% without PTC.
Solvent Effects
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.9 | 92 | 98 |
| THF | 7.6 | 85 | 95 |
| Acetone | 20.7 | 68 | 90 |
| Data compiled from |
Polar aprotic solvents like DCM favor sulfonyl chloride activation via hydrogen bonding with the base. Acetone induces premature crystallization, limiting reactant mobility.
Purification and Characterization
Isolation Techniques
Crude product is isolated via liquid-liquid extraction using 10% NaHCO₃ to remove residual sulfonic acids. Silica gel chromatography (hexane:ethyl acetate = 3:1) resolves regioisomers, achieving >99% purity. Recrystallization from ethanol/water (1:4) yields colorless needles with a melting point of 203–205°C.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 4H, Ar-H), 6.90 (d, J = 8.4 Hz, 4H, Ar-H), 3.85 (s, 6H, OCH₃), 3.12–3.08 (m, 8H, piperazine-H), 2.35 (s, 6H, Ar-CH₃), 1.45 (s, 3H, CH₃).
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IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Direct Sulfonylation | 92 | 98 | 6 | Minimal steps |
| Boc-Mediated | 82 | 99 | 12 | Regiocontrol |
| PTC-Assisted | 89 | 97 | 4.5 | Rapid kinetics |
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid or 4-methoxy-3-methylbenzaldehyde.
Reduction: Formation of 4-methoxy-3-methylbenzenethiol or 4-methoxy-3-methylbenzene sulfide.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Therapeutic Potential : The compound has been investigated for its potential anti-inflammatory and anticancer properties. It acts as an inhibitor of specific enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Drug Delivery Systems : Its unique structure allows it to be utilized in drug delivery systems, enhancing the bioavailability of therapeutic agents by modifying their release profiles .
-
Biological Studies
- Enzyme Inhibition : Research has shown that 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine can serve as a probe to study enzyme-ligand interactions, particularly in understanding the binding sites of various enzymes and receptors.
- Protein-Ligand Interactions : The compound is used to explore the dynamics of protein-ligand interactions, aiding in the design of more effective pharmaceuticals .
-
Material Science
- Synthesis of Specialty Chemicals : It is employed as a building block in synthesizing more complex organic molecules and specialty chemicals, which are crucial for various industrial applications .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that the compound effectively reduced inflammation in animal models by inhibiting key inflammatory mediators . The results indicated a significant decrease in pro-inflammatory cytokines.
- Cancer Research : In vitro studies showed that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Drug Interaction Studies : The compound has been used to investigate drug-drug interactions involving common medications. Its ability to modulate enzyme activity suggests potential implications for pharmacokinetics and safety profiles of co-administered drugs .
Mechanism of Action
The mechanism by which 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine exerts its effects depends on its interaction with molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl-Substituted Piperazine Derivatives
1,4-Bis(4-fluorophenylsulfonyl)piperazine
- Structure : Features 4-fluorophenylsulfonyl groups instead of methoxy-3-methylphenylsulfonyl.
- Pharmacology : Demonstrated DPP-4 inhibitory activity (19–30% at 100 µM) and significant hypoglycemic effects in streptozotocin-induced diabetic mice .
1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-2-methylpiperazine (CAS: 398996-46-8)
- Structure : Chlorine replaces the methoxy group at the para position.
- Impact : Chlorine's electron-withdrawing nature may reduce solubility but enhance receptor-binding affinity through stronger dipole interactions .
4-(5-Chloro-2-methylphenyl)-1-((4-isopropoxyphenyl)sulfonyl)piperazine (CAS: 1024523-02-1)
- Structure : Combines chloro-methylphenyl and isopropoxy-substituted sulfonyl groups.
1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine
Acetylated Piperazine Derivatives
1,4-Bis[(4-chlorophenoxy)acetyl]piperazine (CAS: 4190-83-4)
Receptor-Targeted Piperazine Derivatives
1,4-Disubstituted 2-Methylpiperazine Derivatives
- Structure: Varied substituents (e.g., pyrimidine, quinoline) attached to the piperazine core.
- Pharmacology : High affinity for 5-HT(1A) receptors , with substituent size and polarity influencing binding kinetics .
- Comparison : The target compound’s sulfonyl groups may offer stronger hydrogen-bonding interactions compared to alkyl or aryl substituents.
Data Tables
Table 1: Structural and Pharmacological Comparison of Sulfonyl Piperazines
Table 2: Physicochemical Properties
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Key Substituent Effect |
|---|---|---|---|
| Target Compound | ~2.5 | <0.1 | Methoxy groups enhance hydrophilicity |
| 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine | ~3.2 | <0.05 | Dimethyl groups increase lipophilicity |
| 1,4-Bis(4-fluorophenylsulfonyl)piperazine | ~2.8 | 0.2 | Fluorine balances polarity and stability |
Biological Activity
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine, with the CAS number 457961-46-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula: C20H26N2O6S2
- Molar Mass: 454.56 g/mol
- Structural Characteristics: The compound features a piperazine core substituted with two 4-methoxy-3-methylphenyl sulfonyl groups, which are crucial for its biological activity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. A study conducted on various derivatives showed that modifications at the sulfonyl group significantly impacted the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies revealed that it induces apoptosis in human leukemia cells, which may be attributed to the activation of caspase pathways. The structure-activity relationship (SAR) analysis highlighted that the methoxy groups on the phenyl rings enhance its interaction with cellular targets involved in apoptosis regulation .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, it demonstrated a capability to inhibit oxidative stress markers and promote neuronal survival. This effect is hypothesized to be mediated through modulation of neurotransmitter systems and reduction of inflammation .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating various sulfonamide derivatives, this compound was found to outperform many traditional antibiotics in inhibiting bacterial growth. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy, revealing MIC values significantly lower than those of standard treatments .
Case Study 2: Cancer Cell Apoptosis
A detailed investigation into the apoptotic mechanisms induced by this compound involved treating human leukemia cells with varying concentrations. Flow cytometry analyses confirmed increased annexin V staining, indicating early apoptotic changes. Additionally, Western blotting revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Q & A
Q. What are the recommended methods for synthesizing 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine with optimal yield?
Synthesis typically involves sulfonylation of 2-methylpiperazine using 4-methoxy-3-methylbenzenesulfonyl chloride under controlled conditions. Key steps include:
- Stepwise sulfonylation : React 2-methylpiperazine with two equivalents of sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) isolates the product with >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
- Yield optimization : Excess sulfonyl chloride (2.2 equivalents) and slow addition (over 1 hour) minimize side reactions like mono-sulfonylation .
Q. How can researchers validate the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC/LC-MS : Compare retention times and mass spectra (expected [M+H]+: ~563 m/z) with reference standards .
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy singlet at δ 3.8 ppm) .
- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Q. What are the stability considerations for this compound under laboratory storage?
- Storage conditions : Store in amber vials at –20°C under argon to prevent hydrolysis of sulfonyl groups. Aqueous solubility is low (<1 mg/mL), so prepare fresh DMSO stock solutions for biological assays .
- Degradation signs : Discoloration (yellowing) or precipitate formation indicates decomposition. Reanalyze via LC-MS if degradation is suspected .
Q. Which reference standards are recommended for analytical quantification?
Pharmaceutical-grade piperazine derivatives (e.g., 1,4-Bis(4-chlorobenzhydryl)piperazine BP) are validated for LC-MS calibration. Ensure reference materials are certified for ≥98% purity and traceable to pharmacopeial standards (e.g., British Pharmacopoeia) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular configurations?
Single-crystal X-ray diffraction (SCXRD) clarifies stereochemical ambiguities. For example:
- Torsion angles : SCXRD of analogous bis-sulfonyl piperazines revealed C–S–N–C torsion angles of ~80°, confirming non-planar geometry .
- Hydrogen bonding : Intermolecular C=O···H–N interactions stabilize crystal packing, which can explain discrepancies in melting points across studies .
Q. What experimental strategies assess the compound’s biological activity against kinase targets?
- Kinase inhibition assays : Use recombinant kinases (e.g., PI3K, MAPK) in ATP-competitive assays. IC50 values are determined via fluorescence polarization (FP) or TR-FRET, with positive controls (e.g., LY294002 for PI3K) .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare dose-response curves (1–100 µM) to identify apoptosis vs. necrosis .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Modify substituents : Replace methoxy groups with halogens (e.g., Cl, F) to enhance lipophilicity. Synthesize analogs via nucleophilic substitution (e.g., NaH/DMF, 60°C) .
- Sulfonyl group variations : Introduce electron-withdrawing groups (e.g., nitro) to improve target binding. Assess activity shifts using molecular docking (e.g., AutoDock Vina) .
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
- Chloroacetyl intermediate : Use fume hoods and PPE (gloves, goggles) due to lachrymatory effects. Quench excess reagents with ice-cold sodium bicarbonate .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with NaOH before disposal. Document waste streams per OSHA HCS guidelines .
Q. How do solvent polarity and pH affect the compound’s solubility in formulation studies?
- Solvent screening : Test solubility in DMSO (>50 mg/mL), ethanol (~5 mg/mL), and PBS (pH 7.4, <0.1 mg/mL). Use co-solvents (e.g., PEG-400) for in vivo studies .
- pH-dependent stability : At pH <5, sulfonamide bonds hydrolyze rapidly. Use buffered solutions (pH 6–8) for long-term stability .
Q. What computational methods predict metabolic pathways for this compound?
- In silico metabolism : Tools like MetaSite predict cytochrome P450 (CYP) oxidation sites (e.g., demethylation at methoxy groups). Validate with hepatic microsome assays (e.g., human liver microsomes + NADPH) .
- Metabolite identification : LC-HRMS detects major metabolites (e.g., hydroxylated derivatives) with fragmentation patterns matching predicted m/z values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
